(2E)-1H-benzimidazol-2-yl[1-(3-nitrobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE is a complex organic compound that features a benzodiazole ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and indole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE
- **2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole and indole moiety, along with the nitro group, makes it a versatile molecule for various applications.
Properties
Molecular Formula |
C24H15N5O3 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(benzimidazol-2-ylidene)-2-[2-hydroxy-1-[(3-nitrophenyl)methyl]indol-3-yl]acetonitrile |
InChI |
InChI=1S/C24H15N5O3/c25-13-18(23-26-19-9-2-3-10-20(19)27-23)22-17-8-1-4-11-21(17)28(24(22)30)14-15-6-5-7-16(12-15)29(31)32/h1-12,30H,14H2 |
InChI Key |
FVUMEVYLEATISK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)[N+](=O)[O-])O)C(=C4N=C5C=CC=CC5=N4)C#N |
Origin of Product |
United States |
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